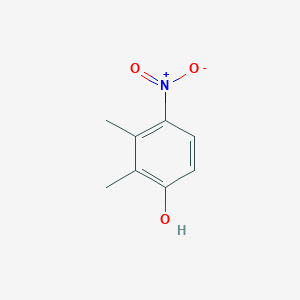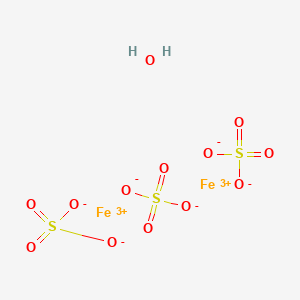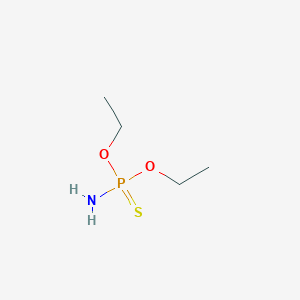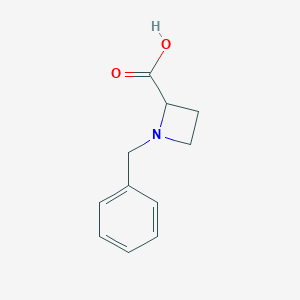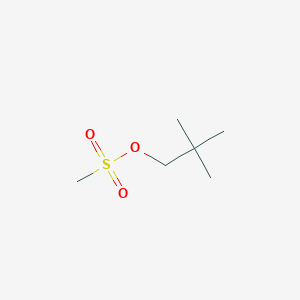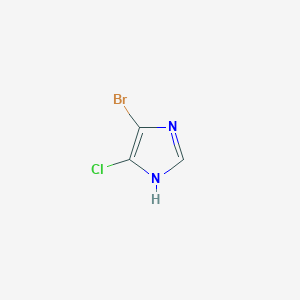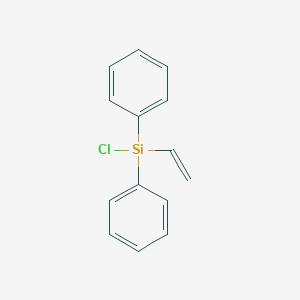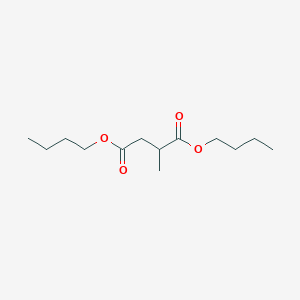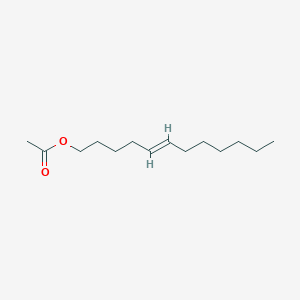
1-(5-溴-2-羟基苯基)丙酮
概述
描述
1-(5-Bromo-2-hydroxyphenyl)propan-1-one is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates in the synthesis of various pharmaceuticals and natural products. The presence of a bromine atom and a hydroxyl group on the aromatic ring makes it a versatile precursor for further chemical modifications.
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored in several studies. For instance, a chemoenzymatic strategy was developed to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . Another study focused on the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a building block for natural products, and its chiral characterization . Additionally, the synthesis of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was achieved through cyclocondensation, demonstrating the potential for creating complex structures from simpler bromophenyl precursors .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related compounds. For example, the crystal structure of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was elucidated, revealing a triclinic system with a chair conformation . Similarly, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed to be monoclinic with specific cell parameters .
Chemical Reactions Analysis
The reactivity of bromophenyl compounds allows for various chemical transformations. The studies provided do not directly address the chemical reactions of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, but they do provide insights into the reactivity of structurally related compounds. For instance, the synthesis of different bromophenyl derivatives involves reactions such as biotransamination , cyclocondensation , and refluxing with acyl donors .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their functional groups. The presence of a bromine atom generally increases the molecular weight and density, while the hydroxyl group can form hydrogen bonds, affecting the compound's solubility and boiling point. The crystallographic studies provide detailed information on the cell parameters and space groups, which are crucial for understanding the solid-state properties of these compounds .
科学研究应用
合成与表征
- 配体和金属配合物的合成:1-(5-溴-2-羟基苯基)丙酮已被用于合成配体及其过渡金属配合物。这些配合物已通过多种方法进行表征,包括NMR、IR和XRD技术。配体通过氧原子与过渡金属离子配位,显示出配体与金属的化学计量比为2:1 (Sampal et al., 2018)。
抗菌研究
- 金属配合物的抗菌活性:使用1-(5-溴-2-羟基苯基)丙酮合成的过渡金属配合物显示出对各种细菌和真菌的中等至优异的抗菌活性。这突显了它们作为金属衍生药物的潜力 (Sampal et al., 2018)。
消毒活性
- 消毒性能:从1-(5-溴-2-羟基苯基)丙酮衍生的金属配合物显示出具有令人满意的消毒活性。在它们的合成中使用超声辐照提供了一种环保的方法 (Korde, 2020)。
药物开发潜力
- 药物开发中的生物活性:1-(5-溴-2-羟基苯基)丙酮的衍生物已被探索其抗菌和抗氧化活性。这些性质表明它们在新生物活性化合物开发中的潜力 (Čižmáriková等,2020)。
新衍生物的合成
- 新衍生物的开发:已合成和表征了1-(5-溴-2-羟基苯基)丙酮的新衍生物,显示出在科学研究和开发中各种应用的潜力 (Manjunatha, 2006)。
安全和危害
属性
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLYRKTHTZXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938967 | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |
CAS RN |
17764-93-1 | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17764-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Bromo-2'-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


